Urdamycin C

Natural product chemistry Angucycline antibiotics Structure-activity relationship

Urdamycin C is a polyketide-derived angucycline glycoside antibiotic originally isolated from Streptomyces fradiae strain Tü 2717. Together with urdamycin D, it represents one of the two largest and most structurally complex molecules within the urdamycin A–F complex, with a molecular formula of C51H60O19 and a molecular weight of approximately 977 Da.

Molecular Formula C51H60O19
Molecular Weight 977 g/mol
CAS No. 104443-43-8
Cat. No. B025767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrdamycin C
CAS104443-43-8
Synonymsurdamycin C
Molecular FormulaC51H60O19
Molecular Weight977 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C5=C6C(=C(C(=O)O5)C7=CC=C(C=C7)O)C=C(C(=C6C4=O)O)C8CC(C(C(O8)C)O)OC9CCC(C(O9)C)OC1CC(C(C(O1)C)O)O)O)(C)O)O
InChIInChI=1S/C51H60O19/c1-21-30(53)10-12-37(64-21)70-51-35(55)19-49(5,61)20-50(51,62)15-14-27-42(51)47-40-29(39(48(60)69-47)25-6-8-26(52)9-7-25)16-28(46(59)41(40)45(27)58)33-18-34(44(57)24(4)63-33)68-36-13-11-32(22(2)65-36)67-38-17-31(54)43(56)23(3)66-38/h6-9,14-16,21-24,30-34,36-38,43-44,52-54,56-57,59,61-62H,10-13,17-20H2,1-5H3/t21-,22+,23-,24-,30+,31-,32+,33-,34-,36+,37+,38+,43-,44-,49+,50+,51+/m1/s1
InChIKeyAPMRFKHSHVYRKV-ISORPGPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urdamycin C (CAS 104443-43-8): Compound Identity and Angucycline-Class Baseline for Scientific Procurement


Urdamycin C is a polyketide-derived angucycline glycoside antibiotic originally isolated from Streptomyces fradiae strain Tü 2717 [1]. Together with urdamycin D, it represents one of the two largest and most structurally complex molecules within the urdamycin A–F complex, with a molecular formula of C51H60O19 and a molecular weight of approximately 977 Da [2]. The compound belongs to the angucycline/angucyclinone class of type II polyketide antibiotics, which are characterized by a tetracyclic benz[a]anthraquinone core and are predominantly investigated for their antibacterial (Gram-positive) and antitumor properties [1]. Unlike smaller congeners such as urdamycin A and B, urdamycin C possesses an enlarged chromophore that incorporates a tyrosine-derived (p-OH-phenyl)-pyranone structural element, a feature that fundamentally distinguishes its pharmacophore architecture from the majority of known angucyclines [3].

Why Urdamycin C Cannot Be Substituted with Urdamycin A, B, or Other Angucycline Analogs: Structural and Biosynthetic Rationale


Generic substitution among urdamycin congeners fails because urdamycin C occupies a structurally and biosynthetically distinct position within the angucycline family that smaller, more abundant analogs such as urdamycin A and B cannot replicate. Urdamycin C and D are the only members of the urdamycin A–F complex whose chromophores contain additional structural elements derived from the amino acid tyrosine—specifically a (p-OH-phenyl)-pyranone moiety fused to the canonical angucycline four-ring system [1]. This enlarged chromophore fundamentally alters the compound's electronic absorption profile, molecular recognition surface, and lipophilicity (LogP 3.24) relative to urdamycin A . Furthermore, biosynthetic feeding experiments with ¹⁴C-labeled urdamycin A have demonstrated that urdamycin A serves as a direct late-stage precursor to urdamycin C and D, confirming that urdamycin C is a downstream, post-tailoring metabolite—not a simple glycosylation variant—and therefore cannot be biosynthetically or functionally equated with its precursor [1]. These structural and pathway-level differences mean that experimental results, pharmacological profiles, and SAR conclusions derived from urdamycin A or B cannot be extrapolated to urdamycin C without independent verification.

Urdamycin C (CAS 104443-43-8): Quantitative Comparative Evidence for Differentiated Scientific Selection


Molecular Size Differentiation: Urdamycin C Is Among the Two Largest Molecules in the Urdamycin Complex

Urdamycin C (C₅₁H₆₀O₁₉, exact mass 976.3730 Da, MW ~977.01 Da) is, together with urdamycin D, the largest molecule in the urdamycin A–F complex, substantially exceeding the molecular dimensions of the principal fermentation product urdamycin A [1]. This size differential arises from an enlarged chromophore that incorporates additional carbon atoms from tyrosine metabolism, distinguishing it from all smaller urdamycin congeners whose chromophores are derived solely from the decapolyketide chain [2]. The molecular formula and mass have been corroborated by multiple independent analytical sources .

Natural product chemistry Angucycline antibiotics Structure-activity relationship

Unique Chromophore Architecture: Tyrosine-Derived (p-OH-Phenyl)-Pyranone Moiety Absent in Urdamycins A, B, E, and F

Biosynthetic feeding experiments with deuterium-labeled tyrosine and ¹³C-labeled tryptophan derivatives have definitively demonstrated that the enlarged chromophores of urdamycins C and D contain additional structural elements derived from the aromatic amino acid tyrosine (urdamycin C) and tryptophan (urdamycin D), respectively [1]. This chromophore expansion, characterized as a (p-OH-phenyl)-pyranone moiety fused to the canonical benz[a]anthraquinone core, constitutes a structural feature that is entirely absent from the chromophores of urdamycins A, B, E, and F, which are formed solely from a single decapolyketide chain [1]. The unique chromophore architecture of urdamycin C has been independently confirmed by NMR comparison when the aglycone of grincamycin F (from Streptomyces lusitanus) was found to be identical to that of urdamycin C [2].

Biosynthetic engineering Angucycline tailoring enzymology Natural product chromophore diversity

Aglycone Identity with Grincamycin F: Cross-Study Cytotoxicity Inference for Urdamycin C's Pharmacophore

The aglycone (chromophore core) of urdamycin C has been demonstrated to be structurally identical to that of grincamycin F (compound 5 from Streptomyces lusitanus SCSIO LR32), as established by direct comparison of ¹H and ¹³C NMR data [1]. Grincamycin F was evaluated for in vitro cytotoxicity against a panel of six human and murine cancer cell lines, exhibiting IC₅₀ values ranging from 1.1 µM to 31 µM [1]. Notably, grincamycin F retains measurable cytotoxicity (IC₅₀ as low as 1.1 µM against HeLa cells) despite lacking the complex glycosylation pattern present in other angucyclines, suggesting that the urdamycin C-type enlarged aglycone itself contributes meaningfully to cytotoxic activity [1]. In contrast, grincamycin F differs from grincamycin (6) primarily in the structure of its enlarged aglycone, and the ring-opened analog grincamycin U (9) showed markedly reduced potency (GI₅₀ 2.75–3.89 µM) compared to intact angucyclines (GI₅₀ 0.019–0.104 µM), underscoring the critical role of chromophore integrity [2].

Cancer cytotoxicity screening Angucycline glycoside SAR Marine natural products

Lipophilicity Differentiation: Urdamycin C Exhibits Higher Calculated LogP Than Smaller Urdamycin Congeners

Urdamycin C has a calculated LogP of 3.24 and a topological polar surface area (PSA) of 290.80 Ų . While directly measured LogP values for individual urdamycin congeners are scarce in the primary literature, the substantial increase in carbon count (C₅₁ vs. C₄₃ for urdamycin A) and the incorporation of the aromatic (p-OH-phenyl)-pyranone moiety are predicted to elevate lipophilicity relative to urdamycin A [1]. Within the class, O-acylation of urdamycin A was shown to enhance in vitro activity against L1210 leukemia stem cells in a lipophilicity-dependent manner, establishing that lipophilicity modulation is a validated SAR parameter for angucycline antitumor activity [2]. Urdamycin C, by virtue of its inherently larger and more aromatic chromophore, occupies a distinct region of physicochemical space.

Physicochemical profiling Drug-likeness prediction Angucycline partitioning

Role as a Key Structural Reference Standard for Novel Angucycline Elucidation

Urdamycin C has been explicitly employed as the primary structural comparator for elucidating the structure of the novel angucycline antibiotic urdamycin H, a minor side-product of Streptomyces fradiae discovered during biosynthetic screening for relatives of urdamycins C and D [1]. The structure of urdamycin H—which features a unique chromophore with an angucycline four-ring system enlarged by a (p-OH-phenyl)furan moiety not previously found among natural products—was solved by intensive 2D NMR analysis and direct comparison of physicochemical data with those of urdamycin C [1]. This establishes urdamycin C as an essential reference standard in the angucycline field, with its well-characterized NMR spectroscopic fingerprints serving as a benchmark for identifying and validating new chromophore-modified angucycline congeners [1] [2].

Natural product dereplication Angucycline structural elucidation NMR spectroscopic comparison

Biosynthetic Tractability: Urdamycin A as a Direct Precursor Enables Isotopic Labeling and Pathway Engineering Studies

Experiments with ¹⁴C-labeled urdamycin A, obtained by biosynthesis from [¹⁴C]acetate, demonstrated that urdamycin A is a direct late-stage biosynthetic precursor that is converted into urdamycins C and D within the producing organism Streptomyces fradiae Tü 2717 [1]. This precursor-product relationship has been independently corroborated by multiple research groups [2]. Among the characterized angucycline biosynthetic gene clusters, the urdamycin pathway is one of the most extensively studied, with key tailoring enzymes—including the C-glycosyltransferase UrdGT2, the ketoreductase UrdM, and the oxygenase UrdO—having been functionally characterized, and the crystal structure of the UrdMred ketoreductase domain (involved in urdamycin C-6 modification) having been solved in complex with NADP⁺ and rabelomycin [3] [4]. This wealth of enzymatic and genetic data surrounding the urdamycin pathway directly enables targeted biosynthetic engineering approaches to modulate urdamycin C yields or generate novel analogs.

Biosynthetic pathway engineering Isotopic labeling Combinatorial biosynthesis

High-Impact Application Scenarios for Urdamycin C (CAS 104443-43-8) in Academic and Industrial Research


Angucycline Chromophore Structure-Activity Relationship (SAR) Studies: Probing the Contribution of the Tyrosine-Derived Moiety to Target Engagement

Urdamycin C is uniquely suited as a probe molecule for dissecting the contribution of the enlarged, tyrosine-derived chromophore to the biological activity of angucycline antibiotics. Because urdamycins A, B, E, and F all lack the (p-OH-phenyl)-pyranone substructure [1], a direct comparison of urdamycin C with its biosynthetic precursor urdamycin A allows researchers to isolate the pharmacological impact of chromophore expansion while controlling for the shared Streptomyces fradiae fermentation background and glycosylation machinery [2]. This experimental design is further strengthened by the availability of grincamycin F cytotoxicity data (IC₅₀ 1.1–31 µM), which provides a quantitative activity baseline for the urdamycin C aglycone scaffold [3]. Such SAR studies are essential for rational design of next-generation angucycline derivatives with improved therapeutic indices.

Reference Standard for Dereplication and Structural Elucidation in Angucycline Natural Product Discovery

Urdamycin C serves as an authenticated reference standard for laboratories engaged in actinomycete natural product discovery, particularly those screening for novel angucycline antibiotics from marine or terrestrial Streptomyces strains. Its well-characterized ¹H and ¹³C NMR spectroscopic fingerprints have been used as the primary comparator for structural elucidation of novel congeners, including urdamycin H, grincamycin F, and related chromophore-modified angucyclines [1] [2]. Procurement of an analytically validated sample of urdamycin C enables rapid dereplication—the process of distinguishing novel metabolites from known compounds—by NMR, HRMS, and HPLC-UV comparison, thereby preventing costly rediscovery of previously characterized scaffolds and accelerating the identification of genuinely new angucycline chemotypes.

Combinatorial Biosynthetic Engineering: Using the Urdamycin Gene Cluster for Novel Analog Generation

The extensively characterized urdamycin biosynthetic gene cluster from Streptomyces fradiae Tü 2717 (MIBiG BGC0000278) provides a modular platform for combinatorial biosynthesis, wherein urdamycin C production can be modulated or redirected through genetic manipulation of tailoring enzymes such as UrdGT2 (C-glycosyltransferase), UrdM (ketoreductase), and UrdO (oxygenase) [1] [2]. The crystal structure of UrdMred in complex with NADP⁺ and rabelomycin [2] enables structure-guided enzyme engineering to alter substrate specificity or product outcome. Because urdamycin C is a late-stage biosynthetic product derived from urdamycin A [3], researchers can employ feeding experiments with isotopically labeled precursors to track flux through the pathway and identify rate-limiting steps, facilitating yield optimization for scaled production of urdamycin C or its engineered analogs.

Mechanistic Probe for Angucycline-DNA and Angucycline-Protein Interaction Studies Requiring a Structurally Distinct Chromophore

The enlarged, tyrosine-containing chromophore of urdamycin C offers a structurally distinct DNA intercalation geometry and protein-binding surface compared to the canonical aquayamycin-type aglycone found in urdamycin A, saquayamycins, and landomycins [1] [2]. This structural divergence makes urdamycin C a valuable tool compound for biophysical studies—including fluorescence quenching, circular dichroism, surface plasmon resonance, and X-ray crystallography—aimed at understanding how chromophore topology governs angucycline target selectivity. Given that angucyclines have been reported to inhibit topoisomerase II [3], the distinct chromophore of urdamycin C may exhibit altered DNA sequence preference or enzyme inhibition kinetics compared to class representatives such as urdamycin A or doxorubicin, a hypothesis that can only be tested with authentic, well-characterized urdamycin C.

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